2-Methyloxazole
Overview
Description
2-Methyloxazole is a heterocyclic compound with the molecular formula C4H5NO. It is a five-membered ring structure with one nitrogen and one oxygen atom . It has a wide range of applications in the field of pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .
Synthesis Analysis
The synthesis of oxazolines, including 2-Methyloxazole, is a complex process that involves various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . For instance, a series of 2-Methyloxazole derivatives were synthesized by Patel et al., which exhibited significant antibacterial potential .
Molecular Structure Analysis
The molecular structure of 2-Methyloxazole consists of a five-membered ring with one nitrogen and one oxygen atom. The average mass of 2-Methyloxazole is 83.089 Da, and its monoisotopic mass is 83.037117 Da .
Chemical Reactions Analysis
The chemistry of heterocyclic compounds like 2-Methyloxazole is complex and intriguing. These compounds play a major role in many important chemical reactions, both as intermediates and as final products . For example, 2-Methyloxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Physical And Chemical Properties Analysis
2-Methyloxazole has a density of 1.0±0.1 g/cm3, a boiling point of 82.3±9.0 °C at 760 mmHg, and a vapor pressure of 88.1±0.1 mmHg at 25°C. It has a molar refractivity of 21.5±0.3 cm3, and its polar surface area is 26 Å2 .
Scientific Research Applications
Synthesis of Derivatives for Drug Abuse Treatment
2-Methyloxazole derivatives have been synthesized as mGluR5 antagonists for potential use in treating drug abuse. A specific process was developed to convert the aldehyde group in 2-methyloxazole-4-carboxaldehyde into a more versatile intermediate, which was then used to create oxazole analogues through a modified Sonogashira coupling reaction (Iso & Kozikowski, 2006).
Anticancer Research
A study explored the synthesis of 2-Methyl-4,5-Disubstituted Oxazoles as antitubulin agents for cancer treatment. These compounds showed significant antiproliferative activity against a variety of cancer cell lines and were able to bind to the colchicine site of tubulin, inhibiting tubulin polymerization at submicromolar concentrations. Some of these compounds also induced apoptosis, suggesting their potential as anticancer drugs (Romagnoli et al., 2017).
Gold-Catalyzed Oxazoles Synthesis
A study reported the synthesis of 5-aryl-2-methyloxazole derivatives via gold-catalyzed alkyne oxidation. These compounds displayed strong inhibitory activities against various cancer cell lines, particularly the MCF-7 cell line. This suggests their potential utility in the development of new anticancer therapies (Wu et al., 2013).
Novel Antitumor 2-Methyloxazole Derivatives
Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, incorporating 2-methyloxazole, have shown promising antitumor properties. These compounds induced and were biotransformed by cytochrome P450 1A1, leading to the formation of active metabolites with potential suitability for clinical evaluation (Bradshaw et al., 2002).
Novel Antiviral Agents
A series of novel 4,2-bisheterocycle tandem derivatives consisting of a methyloxazole and thiazole subunit were synthesized and found to inhibit human influenza A virus. Some analogues exhibited moderate biological activity, suggesting their potential as leads for antiviral research (Wang et al., 2005).
Safety And Hazards
Future Directions
Oxazole-containing peptides, including 2-Methyloxazole, form an intriguing family with a broad range of biological activities. They have shown extraordinary potential as a source of new drugs . Therefore, future research may focus on synthesizing various 2-Methyloxazole derivatives and screening them for various biological activities.
properties
IUPAC Name |
2-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCHJQEWYIJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502126 | |
Record name | 2-Methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazole | |
CAS RN |
23012-10-4 | |
Record name | 2-Methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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